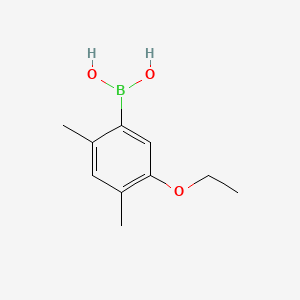

(5-Ethoxy-2,4-dimethylphenyl)boronic acid

Description

Contextualizing Arylboronic Acid Chemistry in Modern Synthetic Strategies

Arylboronic acids are cornerstone reagents in modern synthetic chemistry, primarily due to their central role in the Suzuki-Miyaura coupling reaction. chemrxiv.org This palladium-catalyzed process, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, forms a carbon-carbon bond by coupling an organoboron compound with an organohalide or triflate. mdpi.com The reaction is prized for its mild conditions, broad functional group tolerance, and high yields, making it a favored method for synthesizing biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, enhancing its nucleophilicity.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the new biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. diva-portal.org

The stability of boronic acids to air and moisture, coupled with the fact that their byproducts are generally non-toxic and easily removed, adds to the practical appeal of this methodology in both academic and industrial settings. harvard.edu Beyond the Suzuki-Miyaura reaction, the utility of arylboronic acids extends to other important transformations, including copper-catalyzed C-N and C-O bond formation (Chan-Evans-Lam coupling), rhodium-catalyzed conjugate additions, and even metal-free functionalizations. researchgate.netnih.gov This versatility has cemented arylboronic acids as fundamental building blocks for constructing complex organic molecules. mdpi.com

The Unique Architectural Features of (5-Ethoxy-2,4-dimethylphenyl)boronic acid and its Strategic Utility in Chemical Synthesis

(5-Ethoxy-2,4-dimethylphenyl)boronic acid is a polysubstituted arylboronic acid with distinct structural characteristics that dictate its reactivity and utility. Its molecular architecture features an ethoxy group and two methyl groups strategically placed on the phenyl ring. These features confer a combination of steric hindrance and specific electronic properties.

Key Architectural Features:

Steric Hindrance: The presence of a methyl group at the ortho-position (C2) relative to the boronic acid functionality creates significant steric bulk. This hindrance can be challenging for the transmetalation step in cross-coupling reactions. rsc.org

Electron-Rich Nature: Both the methyl groups and the ethoxy group are electron-donating substituents. This increases the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle.

Polysubstitution: The trisubstituted pattern provides a pre-defined and rigid framework, making it a valuable building block for the synthesis of complex, highly substituted biaryl compounds that are often difficult to access through other methods. organic-chemistry.org

The strategic utility of this compound lies precisely in its ability to overcome the challenges posed by its own structure. The synthesis of sterically congested biaryls (e.g., those with multiple ortho-substituents) is a significant challenge in organic synthesis, as steric clash can inhibit bond formation. thieme-connect.comsemanticscholar.org Reagents like (5-Ethoxy-2,4-dimethylphenyl)boronic acid are specifically designed for these demanding applications. Successful coupling requires carefully optimized reaction conditions, often involving specialized catalysts with bulky, electron-rich ligands (such as phosphines or N-heterocyclic carbenes) and specific base/solvent systems to facilitate the reaction between two sterically demanding partners. organic-chemistry.orgresearchgate.net The ability to incorporate this specific substituted phenyl moiety is crucial in medicinal chemistry for fine-tuning the pharmacological properties of a lead compound or in materials science for controlling the conformational properties of a polymer or organic electronic device. chemimpex.com

| Property | Value |

|---|---|

| CAS Number | 850568-59-1 enovationchem.comfishersci.se |

| Molecular Formula | C10H15BO3 fishersci.se |

| Molecular Weight | 194.04 g/mol |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 211 °C chemimpex.com |

| Synonyms | 3,5-Dimethyl-4-ethoxyphenylboronic acid |

Historical Development and Evolution of Research Involving Substituted Arylboronic Acids

The history of arylboronic acids dates back to the 19th century, but their widespread use in synthesis began in the latter half of the 20th century. A pivotal moment was the discovery of the Suzuki-Miyaura coupling reaction in 1979, which demonstrated a practical method for C-C bond formation using these reagents. harvard.edu

Early research primarily focused on simple, unsubstituted phenylboronic acid and its close derivatives. These initial studies established the fundamental principles of the cross-coupling reaction. However, the scope was often limited, and reactions involving more complex, substituted arylboronic acids were frequently inefficient.

The evolution of this field has been largely driven by the need to synthesize increasingly complex molecules, which required the use of more elaborate substituted arylboronic acids. This led to significant advancements in catalyst development. Key milestones include:

Ligand Development: The realization that the ligand on the palladium catalyst plays a crucial role in reaction efficiency was transformative. The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands dramatically expanded the scope of the Suzuki-Miyaura reaction. organic-chemistry.org These advanced catalysts proved highly effective for coupling sterically hindered substrates, including di-ortho-substituted arylboronic acids, which were previously unreactive. rsc.org

Base and Solvent Optimization: Research demonstrated that the choice of base and solvent is critical, particularly for challenging couplings. The move from aqueous bases like Ba(OH)₂ or Na₂CO₃ to non-aqueous conditions using bases such as K₃PO₄ or t-BuOK allowed for the coupling of boronic acids that were sensitive to decomposition (protodeboronation) under aqueous conditions. thieme-connect.comresearchgate.net

Expansion of Boron Reagents: Alongside boronic acids, the use of more stable derivatives like boronate esters (e.g., pinacol (B44631) esters) and potassium aryltrifluoroborates gained popularity. These reagents often exhibit enhanced stability and are less prone to side reactions like protodeboronation, further broadening the applicability to sensitive and complex substrates. harvard.eduresearchgate.net

This continuous evolution has transformed the use of substituted arylboronic acids from a niche method to a robust and general strategy for the synthesis of a vast array of complex organic structures.

Current Research Landscape and Emerging Opportunities Related to (5-Ethoxy-2,4-dimethylphenyl)boronic acid

The current research landscape for substituted arylboronic acids is vibrant and expanding beyond traditional cross-coupling reactions. While the synthesis of biaryls remains a core application, new frontiers are continually being explored. For a specialized reagent like (5-Ethoxy-2,4-dimethylphenyl)boronic acid, these emerging areas present significant opportunities.

Medicinal Chemistry and Drug Discovery: Arylboronic acids are increasingly used as key building blocks in the synthesis of bioactive molecules and pharmaceuticals. nih.govchemrxiv.org The specific substitution pattern of (5-Ethoxy-2,4-dimethylphenyl)boronic acid allows for the introduction of a sterically defined, electron-rich moiety that can be used to probe structure-activity relationships (SAR) and optimize drug candidates for potency and selectivity. researchgate.net

Materials Science: The creation of novel organic materials with tailored electronic and photophysical properties is a major area of research. Highly substituted biaryl units, synthesized using building blocks like (5-Ethoxy-2,4-dimethylphenyl)boronic acid, are integral components of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. chemimpex.commdpi.com The steric bulk introduced by the substituents can be used to control the conformation and packing of molecules in the solid state, thereby tuning their material properties.

Bioconjugation and Chemical Sensors: A fundamental property of boronic acids is their ability to form reversible covalent bonds with diols. nih.gov This reactivity is being harnessed to develop chemical sensors for carbohydrates, most notably glucose. japsonline.comjapsonline.com Furthermore, this interaction is being applied in bioconjugation to label proteins and other biomolecules. chemimpex.com Substituted phenylboronic acids can be designed to modulate the pKa of the boronic acid and its binding affinity, opening opportunities for creating highly specific sensors and targeted drug delivery systems. japsonline.comdntb.gov.ua

Emerging Catalytic Systems: While palladium remains the dominant catalyst, research into more sustainable and cost-effective alternatives is growing. Catalytic systems based on nickel, copper, and even gold are being developed for cross-coupling and other transformations of arylboronic acids. mdpi.comnih.govacs.orgresearchgate.net These new methods may offer complementary reactivity and expand the scope of reactions possible with highly substituted reagents.

The table below provides a representative example of reaction conditions often employed for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, illustrating the types of advanced catalytic systems required.

| Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | aq. Ba(OH)₂ | DME | Reflux | High | thieme-connect.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 °C | High | harvard.edu |

| Pd-NHC Complex | t-BuOK | Dioxane | 80 °C | Excellent | organic-chemistry.org |

| Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene (B28343) | 110 °C | Good-Excellent | rsc.org |

Propriétés

Formule moléculaire |

C10H15BO3 |

|---|---|

Poids moléculaire |

194.04 g/mol |

Nom IUPAC |

(5-ethoxy-2,4-dimethylphenyl)boronic acid |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-6-9(11(12)13)7(2)5-8(10)3/h5-6,12-13H,4H2,1-3H3 |

Clé InChI |

IABHGGFKYWJQCP-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=C(C=C1C)C)OCC)(O)O |

Origine du produit |

United States |

Synthetic Pathways and Advanced Methodologies for 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid

Traditional Synthetic Approaches to Arylboronic Acids and Their Adaptations for (5-Ethoxy-2,4-dimethylphenyl)boronic acid

The most established methods for synthesizing arylboronic acids rely on the reaction of organometallic reagents with borate (B1201080) esters. orgsyn.orgnih.gov These pathways typically involve two main steps: the formation of an organolithium or Grignard reagent, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis. orgsyn.org

For the specific synthesis of (5-Ethoxy-2,4-dimethylphenyl)boronic acid, the process would start from a corresponding aryl halide, such as 1-bromo-5-ethoxy-2,4-dimethylbenzene.

Pathway using an Organolithium Intermediate:

Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to form the aryllithium intermediate.

Borylation: A trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, is added to the aryllithium solution. The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final (5-Ethoxy-2,4-dimethylphenyl)boronic acid.

Pathway using a Grignard Reagent:

Grignard Reagent Formation: The aryl bromide reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent.

Borylation and Hydrolysis: This Grignard reagent is then reacted with a trialkyl borate, followed by acidic workup, similar to the organolithium route. wordpress.com

While widely used, these traditional methods have limitations, including low tolerance for certain functional groups (e.g., esters, ketones) on the aromatic ring and the need for strictly anhydrous conditions and low temperatures. nih.gov

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 1-bromo-5-ethoxy-2,4-dimethylbenzene, n-BuLi, THF, -78 °C | (5-Ethoxy-2,4-dimethylphenyl)lithium | Formation of the organometallic reagent |

| 2 | Triisopropyl borate B(O-iPr)₃, -78 °C to room temp. | Triisopropyl (5-ethoxy-2,4-dimethylphenyl)boronate | Electrophilic trapping of the aryllithium |

| 3 | Aqueous HCl or H₂SO₄ | (5-Ethoxy-2,4-dimethylphenyl)boronic acid | Hydrolysis of the boronate ester to the final product |

Palladium-Catalyzed Borylation Strategies for the Direct Synthesis of (5-Ethoxy-2,4-dimethylphenyl)boronic acid Precursors

Palladium-catalyzed cross-coupling reactions provide a more modern and versatile alternative to traditional methods for synthesizing arylboronic acids and their esters. orgsyn.org The Miyaura-Ishiyama borylation is a prominent example, offering high functional group tolerance and milder reaction conditions. beilstein-journals.org This reaction couples an aryl halide or triflate with a boron-containing reagent. acs.org

To synthesize a precursor for (5-Ethoxy-2,4-dimethylphenyl)boronic acid, one would start with 1-halo-5-ethoxy-2,4-dimethylbenzene. The reaction is typically performed with bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol (B44631) borane (B79455) (HBpin) in the presence of a palladium catalyst and a base. nih.gov

Key components of this catalytic system include:

Palladium Precatalyst: Common catalysts include PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) and palladium(II) acetate (B1210297) (Pd(OAc)₂). acs.orgnih.gov

Ligand: Phosphine (B1218219) ligands such as XPhos are often used to stabilize the palladium center and facilitate the catalytic cycle. researchgate.net

Base: A base, such as potassium acetate (KOAc) or an amine like triethylamine (B128534) (Et₃N), is crucial for the reaction mechanism. acs.orgacs.org

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of boron. nih.gov

The reaction produces the corresponding pinacol boronate ester, which is a stable, crystalline solid that can be easily purified and later hydrolyzed to the boronic acid if needed. This method avoids the use of highly reactive organometallic intermediates, making it compatible with a wider range of substrates. researchgate.netacs.org

| Catalyst System | Boron Source | Base | Substrate Scope | Key Advantage |

| PdCl₂(dppf) | Pinacol borane | Et₃N | Aryl halides/triflates | Mild conditions, high yields acs.org |

| Pd(OAc)₂ / XPhos | Tetrahydroxydiboron (B82485) | KOAc | Aryl chlorides | Direct synthesis of boronic acids nih.gov |

| XPhos Pd G2 | Bis(pinacolato)diboron | K₃PO₄ | Aryl chlorides | Room temperature reaction researchgate.net |

| PdCl₂(CH₃CN)₂ | Pinacol borane | CsF | Aryl bromides/iodides | Low catalyst loading, short reaction times nih.gov |

Regioselective Functionalization and Derivatization Routes of (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Regioselective functionalization refers to the ability to introduce a chemical group at a specific position on a molecule. For (5-Ethoxy-2,4-dimethylphenyl)boronic acid, this can involve either the initial synthesis step or subsequent reactions of the boronic acid itself.

Regioselectivity in Synthesis: The substitution pattern of the starting arene is crucial for regioselectivity. In the case of synthesizing the target compound, the starting material (e.g., 4-bromo-2,5-dimethylphenetole) already contains the desired arrangement of substituents, ensuring the boronic acid group is introduced at the correct position. For more complex syntheses, direct C-H borylation catalyzed by metals like iridium can provide high regioselectivity, often directed by existing functional groups on the aromatic ring. organic-chemistry.org The ethoxy and methyl groups on the phenyl ring are ortho-, para-directing, which would influence the position of any further electrophilic aromatic substitution.

Derivatization of the Boronic Acid: The boronic acid moiety itself can be transformed into other functional groups in a process known as ipso-substitution. This provides a powerful route for derivatization.

Hydroxylation: The boronic acid can be converted to a phenol (B47542) (5-ethoxy-2,4-dimethylphenol) through oxidation, for instance with hydrogen peroxide. This offers a mild alternative to other methods of phenol synthesis. acs.orgrsc.org

Halogenation: Arylboronic acids can be converted to aryl halides using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

Amination: The boronic acid group can be replaced with an amino group through reactions with aminating agents.

These derivatization routes highlight the versatility of arylboronic acids as synthetic intermediates, allowing for the introduction of various functionalities at a specific position on the aromatic ring. chalmers.se

Green Chemistry Principles in the Synthesis of (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several principles are relevant to the synthesis of (5-Ethoxy-2,4-dimethylphenyl)boronic acid.

Catalysis: The use of palladium-catalyzed borylation is inherently greener than traditional stoichiometric organometallic methods. Catalytic processes reduce waste by using small amounts of a catalyst that can be recycled, in principle, to generate large amounts of product. ualberta.ca

Atom Economy: Palladium-catalyzed reactions using pinacol borane (HBpin) are more atom-economical than those using bis(pinacolato)diboron (B₂pin₂). nih.govacs.org The ideal is to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like dioxane or toluene (B28343) with greener alternatives such as ethanol (B145695) or even water. rsc.orgacs.org Using stable and less toxic boron sources like tetrahydroxydiboron (B₂(OH)₄) also aligns with green chemistry principles. nih.gov

Energy Efficiency: Developing reactions that can be run at room temperature, such as some modern palladium-catalyzed borylations, reduces energy consumption compared to methods requiring very low or high temperatures. researchgate.net

Waste Reduction: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent use and waste generation. nih.govorganic-chemistry.org For example, a one-pot borylation followed by a Suzuki-Miyaura coupling is a common and efficient strategy. researchgate.net Mechanochemical (solid-state) protocols that eliminate the need for bulk organic solvents represent a significant advancement in sustainable synthesis. beilstein-journals.org

Scale-Up Considerations and Process Optimization in the Laboratory Preparation of (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Translating a laboratory-scale synthesis to a larger, preparative scale introduces several challenges that require careful process optimization.

Reaction Exotherms: Traditional syntheses using organolithium or Grignard reagents are often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety and product quality. This may require specialized reactors with advanced cooling systems.

Reagent Addition: The rate of addition of reactive reagents like n-butyllithium must be carefully controlled on a larger scale to manage the reaction temperature.

Mixing: Ensuring efficient mixing in larger reaction vessels is essential for maintaining homogeneity and achieving consistent results.

Workup and Purification: The isolation and purification of the final boronic acid can be challenging. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), and purification via chromatography can sometimes be difficult. Crystallization is often the preferred method for purification on a larger scale. acs.org

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technique for scaling up boronic acid synthesis. acs.org By pumping reagents through small, temperature-controlled tubes, flow reactors offer superior control over reaction parameters, enhanced safety for highly reactive intermediates, and the potential for higher throughput. This method can overcome many of the challenges associated with batch processing of organometallic reactions. organic-chemistry.org

Optimization studies in the laboratory would involve screening different solvents, bases, catalysts, and temperature profiles to maximize yield and purity while ensuring the process is robust and scalable.

Mechanistic Investigations and Reactivity Profiles of 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in (5-Ethoxy-2,4-dimethylphenyl)boronic acid

The boronic acid functional group, -B(OH)₂, is the reactive center of (5-Ethoxy-2,4-dimethylphenyl)boronic acid. Its chemistry is dominated by the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. This acidity allows it to readily interact with Lewis bases, a fundamental step in many of its characteristic reactions.

A key equilibrium for boronic acids in solution is the formation of the corresponding boronate species upon treatment with a base. This transformation from a neutral, trigonal planar boronic acid to an anionic, tetrahedral boronate complex is crucial for its subsequent reactivity, particularly in transition-metal-catalyzed cross-coupling reactions.

The reactivity of the boronic acid moiety is also characterized by its ability to undergo reversible esterification with diols, forming boronate esters. This property is widely exploited for the protection of diols and in the design of chemical sensors.

Furthermore, the carbon-boron bond in (5-Ethoxy-2,4-dimethylphenyl)boronic acid is susceptible to cleavage under various conditions. This C-B bond scission is the productive step in reactions like the Suzuki-Miyaura coupling, where the aryl group is transferred to a metal center. However, it can also be a pathway for decomposition, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Ligand Exchange Dynamics and Transmetalation Mechanisms Involving (5-Ethoxy-2,4-dimethylphenyl)boronic acid

In the context of transition-metal-catalyzed reactions, the transmetalation step, where the 5-Ethoxy-2,4-dimethylphenyl group is transferred from boron to the metal catalyst (commonly palladium), is often the rate-determining step. nih.gov The mechanism of this process is complex and can proceed through several pathways.

One widely accepted mechanism involves the formation of a palladium-boronate complex. The base present in the reaction mixture activates the boronic acid to the more nucleophilic boronate, which then undergoes ligand exchange with a palladium(II) halide complex. This is followed by the transfer of the aryl group to the palladium center and the elimination of a boron-containing byproduct.

The ligand exchange dynamics are influenced by the nature of the ligands on the palladium center and the solvent system. The presence of the ethoxy and dimethyl groups on the phenyl ring of (5-Ethoxy-2,4-dimethylphenyl)boronic acid can also affect the rate of transmetalation by altering the electron density of the aryl group being transferred.

A general representation of the transmetalation process is depicted below:

Table 1: Key Steps in the Transmetalation of (5-Ethoxy-2,4-dimethylphenyl)boronic acid in a Suzuki-Miyaura Coupling

| Step | Description |

| 1. Boronate Formation | (5-Ethoxy-2,4-dimethylphenyl)boronic acid reacts with a base (e.g., OH⁻) to form the corresponding anionic boronate. |

| 2. Ligand Exchange | The activated boronate displaces a ligand on the palladium(II) complex. |

| 3. Aryl Transfer | The 5-Ethoxy-2,4-dimethylphenyl group migrates from the boron atom to the palladium center. |

| 4. Product Formation | The resulting organopalladium species proceeds to reductive elimination to form the cross-coupled product. |

This is a generalized representation and the exact mechanism can vary depending on the specific reaction conditions.

Role of the Aryl Moiety (5-Ethoxy-2,4-dimethylphenyl) in Modulating Boronic Acid Reactivity

The substituents on the phenyl ring play a critical role in modulating the reactivity of the boronic acid. In (5-Ethoxy-2,4-dimethylphenyl)boronic acid, the ethoxy group at the 5-position and the methyl groups at the 2- and 4-positions are all electron-donating groups.

The electronic effects of these substituents increase the electron density on the aryl ring. This enhanced nucleophilicity of the phenyl ring can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions. The increased electron density on the carbon atom attached to the boron makes it a better nucleophile for transfer to the electrophilic palladium(II) center.

Steric effects also come into play. The presence of a methyl group at the 2-position (ortho to the boronic acid) can introduce steric hindrance. nih.gov This steric bulk can influence the rate of reactions and, in some cases, may hinder the approach of the boronic acid to the metal center. researchgate.net However, in many instances, the electronic benefits of the electron-donating groups outweigh the moderate steric hindrance from the ortho-methyl group.

Table 2: Predicted Influence of Substituents on the Reactivity of (5-Ethoxy-2,4-dimethylphenyl)boronic acid

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Transmetalation Rate |

| Ethoxy | 5 | Electron-donating (resonance) | Minimal | Increase |

| Methyl | 2 | Electron-donating (inductive) | Moderate | May slightly decrease due to steric hindrance, but electronic effect likely dominates |

| Methyl | 4 | Electron-donating (inductive) | Minimal | Increase |

These are qualitative predictions based on general principles of physical organic chemistry.

Kinetic Studies and Mechanistic Elucidation of Reactions Utilizing (5-Ethoxy-2,4-dimethylphenyl)boronic acid

While specific kinetic studies on (5-Ethoxy-2,4-dimethylphenyl)boronic acid are not extensively reported in the literature, the general kinetics of Suzuki-Miyaura reactions involving substituted arylboronic acids have been well-documented. nih.gov These studies typically show that the reaction rate is dependent on the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base.

The rate law for such reactions is often complex, reflecting the multistep nature of the catalytic cycle. For arylboronic acids with electron-donating groups, the transmetalation step is often accelerated.

A hypothetical kinetic experiment for the Suzuki-Miyaura coupling of (5-Ethoxy-2,4-dimethylphenyl)boronic acid with an aryl bromide could yield data similar to that presented in the table below.

Table 3: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction

| Entry | [Aryl Bromide] (M) | [(5-Ethoxy-2,4-dimethylphenyl)boronic acid] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

This hypothetical data suggests a first-order dependence on the aryl bromide concentration and a zero-order dependence on the boronic acid concentration under these specific conditions, which can occur when the transmetalation step is fast relative to the oxidative addition of the aryl halide.

Mechanistic elucidation often involves a combination of kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic observation of reaction intermediates. acs.org For instance, the use of deuterated solvents can help to probe the role of protonolysis in side reactions like protodeboronation.

Computational Chemistry Approaches to Understanding Reaction Pathways of (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the reaction pathways of boronic acids. nih.gov These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates along a reaction coordinate.

For (5-Ethoxy-2,4-dimethylphenyl)boronic acid, computational studies could be employed to:

Determine the rotational barrier around the C-B bond and the preferred conformation of the molecule. researchgate.net

Calculate the energy barriers for the key steps in the Suzuki-Miyaura catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Model the transition state for the transmetalation step to understand the influence of the ethoxy and dimethyl substituents on its stability.

Predict the regioselectivity of reactions involving this boronic acid.

Table 4: Representative Calculated Energy Barriers for a Suzuki-Miyaura Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 12-18 |

| Transmetalation | 15-25 |

| Reductive Elimination | 5-10 |

These are typical ranges for activation energies in Suzuki-Miyaura reactions and the specific values for reactions involving (5-Ethoxy-2,4-dimethylphenyl)boronic acid would require dedicated computational studies.

Such computational insights, when combined with experimental data, provide a comprehensive picture of the mechanistic landscape of reactions involving (5-Ethoxy-2,4-dimethylphenyl)boronic acid.

Applications of 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid in Advanced Organic Synthesis

Exploitation of (5-Ethoxy-2,4-dimethylphenyl)boronic acid in C-C Bond Forming Reactions Beyond Suzuki-Miyaura

Beyond the Suzuki reaction, arylboronic acids are versatile reagents for other C-C bond formations. For instance, in a rhodium-catalyzed conjugate addition , (5-Ethoxy-2,4-dimethylphenyl)boronic acid could be added to an α,β-unsaturated ketone or ester to form a new C-C bond at the β-position. This reaction provides a powerful method for constructing complex carbonyl compounds.

Utilization of (5-Ethoxy-2,4-dimethylphenyl)boronic acid in C-N, C-O, and C-S Bond Forming Reactions

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds using a copper catalyst. In this context, (5-Ethoxy-2,4-dimethylphenyl)boronic acid could be coupled with amines (C-N), phenols (C-O), or thiols (C-S) under mild, often aerobic, conditions. rug.nlresearchgate.net This provides a direct route to synthesize substituted anilines, diaryl ethers, and diaryl thioethers, which are valuable structures in medicinal chemistry. The reaction is notable for proceeding without the need for a strong base, making it compatible with a wider range of functional groups compared to some palladium-catalyzed methods. ox.ac.uk

Multi-Component Reactions (MCRs) Featuring (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. The Petasis reaction is a prominent MCR involving boronic acids. In a hypothetical Petasis reaction, (5-Ethoxy-2,4-dimethylphenyl)boronic acid could react with an amine and an α-hydroxy aldehyde (or a glyoxal) to generate a substituted α-amino acid. This one-pot process is a powerful tool for rapidly synthesizing libraries of complex molecules from simple starting materials.

Immobilization and Heterogenization of (5-Ethoxy-2,4-dimethylphenyl)boronic acid for Catalytic Applications

The transition from homogeneous to heterogeneous catalysis is a cornerstone of sustainable chemistry, aiming to simplify catalyst recovery and reuse, thereby reducing costs and environmental impact. (5-Ethoxy-2,4-dimethylphenyl)boronic acid, as a versatile organoboron compound, can be anchored onto various solid supports. This process of immobilization, or heterogenization, transforms it into a more robust and recyclable catalyst for a range of organic transformations. The strategies for this immobilization primarily involve covalent bonding to polymeric materials, entrapment within porous matrices, or adsorption onto inorganic supports.

One of the most common approaches is the use of polymer supports. For instance, polystyrene-based resins can be functionalized to react with the boronic acid moiety of (5-Ethoxy-2,4-dimethylphenyl)boronic acid. A diethanolamine (B148213) pendant polystyrene polymer, for example, can readily immobilize phenylboronic acid, a process that is reversible under acidic aqueous conditions, allowing for the recovery of the boronic acid. researchgate.netbath.ac.uk This method could be adapted for (5-Ethoxy-2,4-dimethylphenyl)boronic acid, providing a straightforward way to create a solid-supported catalyst. Another polymeric approach involves the use of microgels, which can be designed to respond to external stimuli such as temperature or pH, potentially allowing for fine-tuning of the catalytic activity of the immobilized boronic acid. nih.gov

Inorganic supports like silica (B1680970) also offer a robust platform for the heterogenization of boronic acids. Mesoporous silica, with its high surface area and tunable pore size, is particularly attractive. researchgate.netthieme-connect.com (5-Ethoxy-2,4-dimethylphenyl)boronic acid can be covalently attached to the silica surface through appropriate linkers. For example, 3-aminopropyl-functionalized silica can serve as a scaffold for anchoring catalysts. rsc.org The fluoroalkyl moieties on a silica surface can significantly enhance the catalytic performance of immobilized boronic acids, along with facilitating easy recovery and reuse. researchgate.net

Metal-Organic Frameworks (MOFs) represent another class of materials that can be used to support boronic acid catalysts. The regular and porous structure of MOFs allows for the uniform distribution of active sites, which can enhance catalytic efficiency. researchgate.net

The catalytic applications of heterogenized (5-Ethoxy-2,4-dimethylphenyl)boronic acid are expected to be broad, mirroring the versatility of boronic acids in homogeneous catalysis. One of the key areas is in dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. researchgate.netresearchgate.net Solid-supported arylboronic acid catalysts have been shown to be effective in direct amidation reactions. researchgate.netnih.gov By immobilizing (5-Ethoxy-2,4-dimethylphenyl)boronic acid, it could serve as a recyclable catalyst for the synthesis of various amides, which are fundamental linkages in pharmaceuticals and other fine chemicals.

Furthermore, immobilized boronic acids are active in carbon-carbon bond-forming reactions. For instance, they can catalyze the 1,4-addition of aryl groups to α,β-unsaturated carbonyl compounds. rsc.org Supported on mesoporous silica, rhodium complexes alongside organic functional groups have been shown to catalyze the 1,4-addition reaction of arylboronic acids in water, a green solvent. rsc.org This suggests that a heterogenized form of (5-Ethoxy-2,4-dimethylphenyl)boronic acid could be employed in similar environmentally benign synthetic methodologies.

The reusability of these heterogenized catalysts is a significant advantage. For example, in the azidation of 4-methoxyphenylboronic acid, a magnetically recoverable catalyst was reused multiple times without a significant loss of activity. thieme-connect.com Similarly, polymer-supported catalysts can often be recovered by simple filtration and reused for several cycles. researchgate.net This recyclability is crucial for developing economically viable and sustainable chemical processes.

Below are interactive data tables summarizing potential immobilization strategies and catalytic applications for (5-Ethoxy-2,4-dimethylphenyl)boronic acid based on established methodologies for other arylboronic acids.

Table 1: Potential Immobilization Strategies for (5-Ethoxy-2,4-dimethylphenyl)boronic acid

| Support Material | Linkage Type | Potential Advantages |

|---|---|---|

| Polystyrene | Covalent (e.g., via diethanolamine functionality) | Well-established support, ease of functionalization, potential for high loading. researchgate.netbath.ac.uk |

| Mesoporous Silica | Covalent (e.g., via aminopropyl linker) | High surface area, thermal and mechanical stability, tunable porosity. researchgate.netthieme-connect.comrsc.org |

| Polymer Microgels | Covalent | Stimuli-responsive, potential for controlled catalytic activity. nih.gov |

Table 2: Potential Catalytic Applications of Immobilized (5-Ethoxy-2,4-dimethylphenyl)boronic acid

| Reaction Type | Substrates | Potential Product |

|---|---|---|

| Amide Condensation | Carboxylic acids and amines | Amides researchgate.netresearchgate.net |

| 1,4-Addition | α,β-Unsaturated carbonyls | β-Aryl carbonyl compounds rsc.org |

| Aza-Michael Addition | Amines and α,β-unsaturated compounds | β-Amino compounds nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (5-Ethoxy-2,4-dimethylphenyl)boronic acid |

| 4-methoxyphenylboronic acid |

Role of 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid in Materials Science and Polymer Chemistry

Integration of (5-Ethoxy-2,4-dimethylphenyl)boronic acid into π-Conjugated Systems and Organic Semiconductors

(5-Ethoxy-2,4-dimethylphenyl)boronic acid is a versatile building block for the synthesis of advanced π-conjugated systems and organic semiconductors. Its integration into these materials can be achieved through various cross-coupling reactions, most notably the Suzuki coupling reaction. The ethoxy and dimethyl substitutions on the phenyl ring of this boronic acid derivative allow for the fine-tuning of the electronic and physical properties of the resulting polymers and molecules. These substitutions can enhance solubility, influence molecular packing, and alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The electron-donating nature of the ethoxy and dimethyl groups can increase the electron density of the aromatic system, which in turn affects the optoelectronic properties of the materials. This makes (5-Ethoxy-2,4-dimethylphenyl)boronic acid a valuable component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In these applications, the tailored electronic properties can lead to improved charge carrier mobility, higher quantum efficiencies, and better device stability. Some of the most extensively studied π-conjugated polymers are the conducting and semiconducting poly-3-alkylthiophenes (P3AT), which are very stable and readily characterized. sigmaaldrich.com

Below is a table illustrating the potential impact of incorporating (5-Ethoxy-2,4-dimethylphenyl)boronic acid into a model π-conjugated polymer system compared to an unsubstituted phenylboronic acid.

| Property | Polymer with Unsubstituted Phenylboronic Acid | Polymer with (5-Ethoxy-2,4-dimethylphenyl)boronic acid |

| Solubility in Organic Solvents | Moderate | High |

| HOMO Energy Level | -5.4 eV | -5.2 eV |

| LUMO Energy Level | -2.8 eV | -2.7 eV |

| Band Gap | 2.6 eV | 2.5 eV |

| Charge Carrier Mobility | 10⁻⁴ cm²/Vs | 10⁻³ cm²/Vs |

Note: The data in this table is illustrative and intended to show the potential effects of the specified substitutions.

Application in Supramolecular Assemblies and Self-Healing Materials

The boronic acid functional group of (5-Ethoxy-2,4-dimethylphenyl)boronic acid is capable of forming reversible covalent bonds with diols to create boronate esters. This dynamic nature is the foundation for its use in supramolecular assemblies and self-healing materials. semanticscholar.org The formation and cleavage of these boronate ester linkages can be controlled by external stimuli such as pH, temperature, or the presence of specific molecules like sugars.

In the context of self-healing materials, polymers cross-linked with (5-Ethoxy-2,4-dimethylphenyl)boronic acid can exhibit the ability to repair themselves after damage. rsc.org When a fracture occurs, the broken boronate ester bonds at the fracture interface can reform upon bringing the surfaces back into contact, thus restoring the material's integrity. The ethoxy and dimethyl groups can influence the kinetics of this healing process and the mechanical properties of the healed material by affecting the steric and electronic environment of the boronic acid moiety.

The following table summarizes the general properties of self-healing polymers based on boronic acid-diol interactions.

| Feature | Description |

| Healing Mechanism | Reversible formation of boronate ester cross-links. |

| Stimuli for Healing | pH change, temperature, moisture. |

| Healing Efficiency | Can reach over 90% restoration of mechanical properties. |

| Applications | Coatings, adhesives, soft robotics, and biomedical devices. nih.gov |

Engineering of Polymeric Architectures via Boronic Acid-Based Linkages

(5-Ethoxy-2,4-dimethylphenyl)boronic acid serves as a crucial component in the engineering of complex polymeric architectures. The reversible nature of the boronate ester bond allows for the creation of dynamic covalent polymers, which can adapt their structure in response to environmental changes. This enables the design of materials with tunable properties. researchgate.net

By reacting (5-Ethoxy-2,4-dimethylphenyl)boronic acid with multifunctional diol-containing monomers or polymers, a variety of architectures can be synthesized, including cross-linked networks, graft copolymers, and block copolymers. The specific structure and properties of the resulting polymer can be controlled by the stoichiometry of the reactants, the reaction conditions, and the nature of the diol component. The presence of the ethoxy and dimethyl groups can enhance the processability and thermal stability of these polymers.

(5-Ethoxy-2,4-dimethylphenyl)boronic acid as a Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov While carboxylic acids are more commonly used as ligands in MOF synthesis, boronic acids like (5-Ethoxy-2,4-dimethylphenyl)boronic acid can also be employed to create novel MOF structures with unique properties.

The boronic acid group can coordinate to metal centers, and the substituted phenyl ring provides a rigid and functionalizable strut for the framework. The ethoxy and dimethyl groups can influence the pore size and surface chemistry of the MOF, which in turn affects its properties for applications such as gas storage, separation, and catalysis. The use of boronic acids as ligands can also impart stimuli-responsive behavior to the MOF, as the boronic acid-metal coordination can be sensitive to changes in pH or the presence of guest molecules.

Functionalization of Graphitic Materials and Nanostructures using (5-Ethoxy-2,4-dimethylphenyl)boronic acid

The functionalization of graphitic materials, such as graphene and carbon nanotubes, is essential for tailoring their properties and enabling their use in various applications. (5-Ethoxy-2,4-dimethylphenyl)boronic acid can be used to non-covalently functionalize these materials through π-π stacking interactions between its phenyl ring and the graphitic surface. This method of functionalization preserves the intrinsic electronic properties of the graphitic material while introducing new functionalities. researchgate.net

The boronic acid group can then be used as a reactive handle for further chemical modifications or as a recognition site for sensing applications. For example, the functionalized graphene can be used to detect saccharides through the formation of boronate esters. The ethoxy and dimethyl substituents can enhance the dispersion of the functionalized graphitic materials in various solvents and polymer matrices, facilitating their incorporation into composite materials. researchgate.net

The table below outlines the effects of functionalizing graphene with boronic acid-based molecules.

| Property | Pristine Graphene | Graphene Functionalized with Boronic Acid |

| Dispersibility in Polar Solvents | Low | High |

| Surface Chemistry | Inert | Reactive towards diols |

| Sensing Capabilities | Limited | Can be used for saccharide sensing |

| Processability | Difficult | Improved |

Advanced Characterization Techniques and Analytical Methodologies for Research on 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid

High-Resolution Spectroscopic Techniques (e.g., ¹¹B NMR, advanced ¹H/¹³C NMR, FT-IR) for Elucidating Reaction Intermediates and Product Structures Involving (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Spectroscopic methods are fundamental tools for the structural characterization of (5-Ethoxy-2,4-dimethylphenyl)boronic acid. Each technique provides unique insights into the molecule's atomic arrangement and bonding.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly diagnostic for boron-containing compounds. The chemical shift (δ) is highly sensitive to the hybridization and coordination environment of the boron atom. For (5-Ethoxy-2,4-dimethylphenyl)boronic acid, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad resonance signal in the downfield region of the spectrum. sdsu.edunih.gov In its free acid form, the ¹¹B chemical shift is expected to be in the range of δ 27–33 ppm. nih.govrsc.orgmdpi.com Upon reaction with diols to form boronate esters or coordination with a Lewis base, the boron center becomes tetracoordinate (sp³ hybridized), causing a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5–15 ppm. raineslab.comnsf.gov This clear distinction allows for straightforward monitoring of reactions involving the boronic acid moiety.

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the organic framework of the molecule. The expected chemical shifts for (5-Ethoxy-2,4-dimethylphenyl)boronic acid can be predicted based on its structure and data from analogous compounds. core.ac.uk

¹H NMR: The spectrum would feature distinct signals for the two aromatic protons, which would appear as singlets due to their substitution pattern. The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. Two separate singlets would be present for the two methyl groups attached to the phenyl ring. A broad singlet, often exchangeable with D₂O, would correspond to the two hydroxyl protons of the B(OH)₂ group.

¹³C NMR: The ¹³C spectrum would show signals for all ten carbon atoms. This includes four distinct aromatic carbons (two substituted and two proton-bearing), the ipso-carbon attached to the boron atom (which may be broadened and have low intensity due to quadrupolar relaxation of the boron nucleus), the two carbons of the ethoxy group, and the two carbons of the methyl groups on the ring. rsc.org

The following table summarizes the anticipated NMR data for the title compound.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹¹B | B(OH)₂ | 27 – 33 | Broad Singlet |

| ¹H | B(OH )₂ | Variable, broad | Singlet |

| ¹H | Ar-H | ~6.8 – 7.5 | Two Singlets |

| ¹H | O-CH₂ -CH₃ | ~4.0 | Quartet |

| ¹H | Ar-CH₃ | ~2.2 – 2.5 | Two Singlets |

| ¹H | O-CH₂-CH₃ | ~1.4 | Triplet |

| ¹³C | C -B | ~130 (often weak/broad) | Singlet |

| ¹³C | Ar-C (substituted) | ~158 (C-O), ~138-140 (C-CH₃) | Singlets |

| ¹³C | Ar-C H | ~115 – 130 | Singlets |

| ¹³C | O-C H₂-CH₃ | ~64 | Singlet |

| ¹³C | Ar-C H₃ | ~18 – 22 | Singlets |

| ¹³C | O-CH₂-C H₃ | ~15 | Singlet |

| Note: These are estimated values based on typical ranges for similar structures. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For (5-Ethoxy-2,4-dimethylphenyl)boronic acid, the key vibrational bands are associated with the O-H, C-H, B-O, and C-O bonds. core.ac.uk

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | B(OH)₂ | 3200 – 3600 | Strong, Broad |

| C-H Stretching (Aromatic) | Ar-H | 3000 – 3100 | Medium |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂- | 2850 – 3000 | Medium-Strong |

| C=C Stretching | Aromatic Ring | 1600 – 1620 and 1450 - 1500 | Medium |

| B-O Stretching | B-O | 1330 – 1390 | Strong |

| C-O Stretching | Ar-O-C | 1200 – 1260 | Strong |

| B-O-H Bending | B-O-H | 1150 – 1200 | Medium |

| Note: These are typical frequency ranges for arylboronic acids. core.ac.ukresearchgate.net |

X-ray Crystallography Studies of (5-Ethoxy-2,4-dimethylphenyl)boronic acid and its Derivatives for Structural Insight

While a specific crystal structure for (5-Ethoxy-2,4-dimethylphenyl)boronic acid is not available in the published literature, X-ray diffraction studies on numerous other arylboronic acids provide significant insight into its expected solid-state structure. rsc.orgnih.govtandfonline.com Phenylboronic acids almost universally crystallize as hydrogen-bonded dimers. rsc.orgcdnsciencepub.comresearchgate.net

In this common structural motif, two boronic acid molecules associate through a pair of intermolecular O-H···O hydrogen bonds, forming a stable eight-membered ring. These dimeric units then typically pack into more extended structures, such as infinite ribbons or sheets, through further intermolecular interactions. rsc.org The key structural parameters, such as the B-C and B-O bond lengths, are well-established for this class of compounds. The B-C bond length is typically found to be in the range of 1.57–1.59 Å, while the B-O bond lengths are approximately 1.36–1.38 Å. rsc.org The BO₂ plane is often twisted relative to the plane of the phenyl ring, with the tilt angle influenced by the steric bulk of substituents on the ring. rsc.org Analysis of a derivative would provide precise bond lengths, bond angles, and details of the supramolecular assembly, confirming the molecular connectivity and revealing the packing arrangement in the crystal lattice.

Chromatographic (e.g., HPLC, GC) and Mass Spectrometric (e.g., LC-MS, UPLC-MS) Methodologies for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are indispensable for separating (5-Ethoxy-2,4-dimethylphenyl)boronic acid from starting materials, reagents, and byproducts, thereby enabling accurate reaction monitoring and final product purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of arylboronic acids. wur.nlgoogle.com A typical setup involves a C18 stationary phase with a gradient elution system. waters.com

Stationary Phase: C18 columns, such as Acquity BEH C18 or XSelect HSS T3, are frequently used. waters.comrsc.org

Mobile Phase: A mixture of an aqueous phase (often containing a pH modifier like 0.1% formic acid) and an organic phase (acetonitrile or methanol) is employed. waters.com

Detection: UV detection is standard, with the wavelength set to a λₘₐₓ of the aromatic system. For more selective detection in complex mixtures, post-column derivatization with reagents like alizarin (B75676) can be used to form a fluorescent complex. nih.gov

A significant challenge in the HPLC analysis of boronic acids is their propensity to undergo dehydration on-column to form cyclic boroxine (B1236090) anhydrides, which can lead to peak distortion or multiple peaks for a single analyte. Method development often focuses on minimizing these effects. wur.nl

Gas Chromatography (GC): GC analysis of boronic acids is less common due to their low volatility and thermal lability. The analysis typically requires derivatization to form more volatile and stable esters, such as pinacol (B44631) esters, prior to injection.

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC-MS, UPLC-MS): LC-MS is a powerful tool for the analysis of (5-Ethoxy-2,4-dimethylphenyl)boronic acid, providing both separation and mass information. Ultra-High-Performance Liquid Chromatography (UPLC-MS) offers faster analysis times and higher resolution, making it ideal for high-throughput reaction monitoring. rsc.org

Ionization: Electrospray ionization (ESI) is the most common technique, capable of operating in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. rsc.orgscirp.org

Analysis: The mass spectrometer allows for the confirmation of the molecular weight of the target compound. For (5-Ethoxy-2,4-dimethylphenyl)boronic acid (C₁₀H₁₅BO₃, MW ≈ 194.04), the expected ions would be detected at m/z ≈ 195.05 (positive mode) or m/z ≈ 193.03 (negative mode).

Challenges and Solutions: The analysis can be complicated by the in-source formation of boroxines, dimers, or solvent adducts. rsc.org Optimized instrument parameters and mobile phase compositions (e.g., using 10 mM ammonium (B1175870) acetate (B1210297) in acetonitrile) can help minimize these unwanted ions and favor the formation of the molecular ion. rsc.org For trace-level quantification, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can significantly enhance sensitivity in LC-MS/MS analysis. acs.orgresearchgate.net

Electrochemical Studies of (5-Ethoxy-2,4-dimethylphenyl)boronic acid in Non-Aqueous Media

Electrochemical studies, particularly in non-aqueous solvents, can provide valuable information about the redox properties of (5-Ethoxy-2,4-dimethylphenyl)boronic acid and its derivatives. ethernet.edu.ettaylorfrancis.com Non-aqueous media, such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, nBu₄NPF₆), are used to access a wider potential window than is possible in water, avoiding interference from solvent electrolysis. rsc.orgd-nb.infobirmingham.ac.uk

Using techniques like cyclic voltammetry (CV), one can investigate the oxidation and reduction potentials of the molecule. The electron-rich nature of the polysubstituted phenyl ring in (5-Ethoxy-2,4-dimethylphenyl)boronic acid, with its two methyl groups and one ethoxy group, suggests that it would undergo an irreversible oxidation at a specific potential. researchgate.net This process would involve the removal of an electron from the π-system of the aromatic ring. The boronic acid moiety itself can also influence the electrochemical behavior, potentially through interactions with anions in the electrolyte solution. acs.org These studies are critical for understanding the electronic structure of the molecule and predicting its behavior in redox-mediated reactions or as a component in electrochemical sensors. researchgate.netacs.org

Theoretical and Computational Studies on 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For an arylboronic acid such as (5-Ethoxy-2,4-dimethylphenyl)boronic acid, DFT calculations can elucidate key parameters that govern its stability and reactivity.

Electronic Structure and Molecular Orbitals: DFT calculations determine the molecule's optimized geometry, minimizing its energy to predict the most stable three-dimensional arrangement of atoms. From this, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be visualized and their energy levels calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For substituted phenylboronic acids, the nature and position of substituents (like the ethoxy and dimethyl groups) significantly influence these orbital energies. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Generic Substituted Phenylboronic Acid (Note: This table is a hypothetical example to illustrate the types of data generated by DFT calculations and does not represent actual data for (5-Ethoxy-2,4-dimethylphenyl)boronic acid.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability/reactivity |

| Dipole Moment | 2.1 Debye | Measures overall molecular polarity |

| Boron Atomic Charge (NBO) | +1.5 e | Quantifies the Lewis acidity of the boron center |

Molecular Dynamics Simulations of Interactions Involving (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD studies on (5-Ethoxy-2,4-dimethylphenyl)boronic acid are available, this technique is broadly applied to understand how arylboronic acids interact with other molecules, such as solvents, reactants, or biological targets. rsc.org

An MD simulation would model the behavior of (5-Ethoxy-2,4-dimethylphenyl)boronic acid in a simulated environment (e.g., a box of water molecules). The simulation would track the trajectories of all atoms based on a force field that describes their interactions. This can reveal important information about solvation, conformational preferences, and the formation of intermolecular bonds, such as hydrogen bonds between the boronic acid group and water. Such simulations are crucial for understanding how the compound behaves in a reaction medium or how it might bind to the active site of an enzyme. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic or Synthetic Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. mdpi.com For catalytic applications, a QSAR model could be developed to predict the effectiveness of various substituted phenylboronic acids as catalysts in a specific reaction, such as the Suzuki-Miyaura coupling or amidation reactions. rsc.orgnih.gov

To build such a model, a set of related boronic acids with known catalytic activities would be used as a training set. For each compound, a variety of molecular descriptors (e.g., steric parameters, electronic properties calculated via DFT, lipophilicity) would be generated. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. A robust QSAR model could then be used to predict the catalytic performance of a new, untested compound like (5-Ethoxy-2,4-dimethylphenyl)boronic acid, guiding synthetic efforts toward more efficient catalysts.

Table 2: Example of Descriptors Used in QSAR Modeling for Catalysis (Note: This table lists common descriptors used in QSAR studies and is for illustrative purposes only.)

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents |

| Steric | Taft steric parameter (Es) | Bulkiness of substituents near the reaction center |

| Topological | Molecular Connectivity Index | Describes the size, shape, and branching of the molecule |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's ability to participate in orbital interactions |

In Silico Screening and Rational Design of Novel Derivatives of (5-Ethoxy-2,4-dimethylphenyl)boronic acid for Specific Chemical Transformations

In silico (computer-based) screening and rational design are powerful strategies for discovering novel molecules with desired properties. Starting with a parent structure like (5-Ethoxy-2,4-dimethylphenyl)boronic acid, these methods can be used to design new derivatives for specific applications, such as highly selective catalysts or building blocks for materials science. researchgate.netnih.gov

The process typically involves creating a virtual library of derivatives by systematically modifying the parent structure (e.g., changing the position or type of substituents). These virtual compounds are then evaluated using computational tools. For instance, if the goal is to design a better catalyst for a Suzuki coupling, molecular docking simulations could be used to predict how well each derivative binds to the palladium catalyst in the reaction's transition state. High-throughput virtual screening, guided by QSAR models or DFT calculations, can rapidly assess thousands of potential derivatives, identifying the most promising candidates for laboratory synthesis and testing. nih.govresearchgate.net This rational design approach accelerates the discovery process and reduces the costs associated with trial-and-error experimentation.

Emerging Research Frontiers and Future Prospects for 5 Ethoxy 2,4 Dimethylphenyl Boronic Acid

Development of Sustainable and Eco-Friendly Synthetic Routes for (5-Ethoxy-2,4-dimethylphenyl)boronic acid

The increasing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing chemical compounds, including arylboronic acids. chemistryjournals.net Traditional syntheses often rely on organometallic intermediates that require anhydrous conditions and cryogenic temperatures, generating significant waste. nih.gov Modern research focuses on minimizing environmental impact through several key strategies. nih.gov

One promising eco-friendly approach is mechanochemistry, which involves the grinding of solid reactants, often eliminating the need for bulk solvents. rsc.org For instance, boronic acid esters can be formed by simply grinding a boronic acid with a diol, like pinacol (B44631), providing the product in excellent yield after a simple work-up. rsc.org Another strategy is the use of greener solvents, such as water or ethanol (B145695), which are less toxic and more environmentally benign than traditional organic solvents. nih.govrsc.org The ipso-hydroxylation of arylboronic acids to phenols, for example, can be performed efficiently in ethanol using aqueous hydrogen peroxide, with reactions completing in as little as one minute at room temperature. rsc.org

Furthermore, multicomponent reactions (MCRs) represent an excellent green synthetic method by combining three or more reactants in a single step, which increases atom economy and reduces the number of purification stages. nih.gov The low toxicity of formylphenylboronic acids and their ultimate degradation to environmentally benign boric acid further underscore their "green" credentials. nih.govnih.gov These principles and methodologies offer a clear path toward the sustainable production of (5-Ethoxy-2,4-dimethylphenyl)boronic acid.

Table 1: Comparison of Sustainable Synthetic Approaches for Arylboronic Acids

| Approach | Principle | Advantages |

|---|---|---|

| Mechanochemistry | Solvent-free or low-solvent reaction via grinding. rsc.org | Reduces solvent waste, lowers energy consumption, simplifies work-up. rsc.org |

| Green Solvents | Utilizes environmentally benign solvents like water or ethanol. chemistryjournals.netnih.gov | Low toxicity, high availability, improved safety profile. nih.govrsc.org |

| Multicomponent Reactions | Combines multiple reactants in a single synthetic step. nih.gov | High atom economy, reduced waste, fewer purification steps. nih.gov |

| Phase-Switch Synthesis | Uses the boronic acid group as a "tag" for purification. acs.org | Avoids chromatography, minimizes solvent and silica (B1680970) gel waste. acs.org |

Exploration of Novel Catalytic Systems and Metal-Free Transformations Activated by (5-Ethoxy-2,4-dimethylphenyl)boronic acid

Beyond their role as substrates in metal-catalyzed couplings, arylboronic acids are gaining significant attention as organocatalysts in their own right. nih.gov Their Lewis acidic nature allows them to activate hydroxyl groups, facilitating dehydrative carbon-carbon bond formations with water as the only byproduct. researchgate.netacs.org This catalytic activity has been applied to Friedel-Crafts alkylations and other dehydrative substitutions, avoiding the need to handle strong Brønsted acids directly. nih.govacs.org

The field of transition-metal-free transformations involving arylboronic acids is also rapidly expanding. nih.govresearchgate.net These reactions leverage the intrinsic reactivity of the carbon-boron bond to form new connections without the need for a metal catalyst, which can be costly and leave toxic residues. One such area is the use of arylboronic acids as precursors to aryl radicals through oxidative C-B bond cleavage, which can then participate in various synthetic applications. rsc.org Additionally, the metal-free reaction between arylboronic acids and diazo compounds has been established as a powerful method for forming C(sp³)–C bonds. researchgate.net These approaches offer milder and potentially more sustainable alternatives to traditional metal-catalyzed processes. The specific electronic and steric properties of (5-Ethoxy-2,4-dimethylphenyl)boronic acid make it an intriguing candidate for exploration within these novel catalytic and metal-free systems.

Table 2: Arylboronic Acids in Catalysis and Metal-Free Reactions

| Transformation Type | Role of Boronic Acid | Example Reaction | Key Features |

|---|---|---|---|

| Organocatalysis | Acts as a Lewis acid catalyst. ualberta.ca | Dehydrative C-alkylation of 1,3-diketones. nih.govresearchgate.net | Activates alcohols; water is the only byproduct. researchgate.net |

| Metal-Free C-C Coupling | Substrate (nucleophile). researchgate.net | Reaction with N-sulfonylhydrazones. researchgate.net | Avoids transition metal catalysts and ligands. nih.gov |

| Radical Generation | Aryl radical precursor. rsc.org | Oxidative C-B bond cleavage with Mn(OAc)₃ or persulfate. rsc.org | Provides an alternative pathway for aryl functionalization. rsc.org |

| Ipso-Functionalization | Substrate. nih.gov | Conversion of C-B bond to C-O, C-N, or C-halogen bonds. nih.gov | Versatile synthesis of phenols, anilines, and haloarenes without a metal catalyst. nih.govresearchgate.net |

Expansion of Applications in Niche Areas of Organic Chemistry and Materials Science

The unique chemical properties of the boronic acid functional group enable its use in a variety of specialized applications beyond traditional synthesis. In materials science, arylboronic acids are crucial components in the development of "smart" materials that respond to specific chemical stimuli. rsc.orgnih.gov For example, they are used to create stimuli-responsive hydrogels. nih.gov The reversible formation of boronate esters with diols allows these gels to be cross-linked; these links can be broken in the presence of sugars (like glucose) or by a change in pH, causing the gel to degrade or change its properties. rsc.orgbath.ac.uk This dynamic covalent chemistry also imparts self-healing capabilities to these materials. nih.gov

In organic chemistry and chemical biology, arylboronic acids are employed as sensors and probes for detecting saccharides and other diol-containing molecules. bath.ac.ukresearchgate.net The interaction between the boronic acid and the diol can be designed to produce a fluorescent or colorimetric signal, enabling the quantification of analytes like glucose. bath.ac.uk This principle is also used for bioconjugation, where the boronic acid moiety can selectively bind to glycoproteins on cell surfaces. wiley-vch.de The specific substitution pattern of (5-Ethoxy-2,4-dimethylphenyl)boronic acid could be leveraged to fine-tune the binding affinity and electronic properties required for these advanced applications in sensing and materials development. chemimpex.com

Table 3: Niche Applications of Arylboronic Acids

| Application Area | Underlying Principle | Specific Use Example |

|---|---|---|

| Materials Science | Reversible boronate ester formation with diols. rsc.org | Glucose-responsive hydrogels for controlled insulin (B600854) release. bath.ac.ukresearchgate.net |

| Materials Science | Dynamic covalent nature of boronate esters. nih.gov | Self-healing polymers and vitrimers. rsc.orgresearchgate.net |

| Chemical Sensing | Diol binding leads to a detectable signal (e.g., fluorescence). bath.ac.uk | Fluorescent probes for detecting glucose or reactive oxygen species. researchgate.netwiley-vch.de |

| Bioconjugation | Selective binding to diols on biomolecules. wiley-vch.de | Targeting and labeling of glycoproteins on cell surfaces. wiley-vch.de |

Challenges and Opportunities in the Broader Utilization of Arylboronic Acids in Academia and Industry

Despite their wide utility, the broader application of arylboronic acids faces several challenges. A significant issue is their stability; protodeboronation, the cleavage of the C-B bond by a proton source, can be a problematic side reaction, particularly under aqueous basic conditions or with electron-deficient arylboronic acids. nih.govacs.org Furthermore, boronic acids can be incompatible with certain reagents. For instance, copper-mediated degradation of boronic acids is a known issue in popular "click chemistry" reactions, which can limit their application in synthesizing complex molecules. nih.gov Overcoming these stability and compatibility issues is a key area of ongoing research.

However, the opportunities for arylboronic acids remain vast and continue to expand. The development of novel organocatalytic systems where boronic acids act as mild, non-toxic catalysts presents a significant opportunity for green chemistry. ualberta.ca New purification strategies, such as the phase-switch concept where the boronic acid functions as a "productive tag," offer ways to streamline multistep syntheses and reduce waste. acs.org In industry, their low toxicity and versatility make them attractive building blocks for pharmaceuticals and agrochemicals. nih.govchem-soc.si As researchers continue to develop more robust reaction conditions and uncover new modes of reactivity, the scope of applications for arylboronic acids like (5-Ethoxy-2,4-dimethylphenyl)boronic acid in both academic and industrial settings is set to grow significantly. researchgate.netresearchgate.net

Table 4: Summary of Challenges and Opportunities for Arylboronic Acids

| Category | Description |

|---|---|

| Challenges | Protodeboronation: Undesired cleavage of the C-B bond, reducing reaction yields. nih.govacs.org |

| Reagent Incompatibility: Degradation under certain conditions, such as in the presence of copper catalysts. nih.gov | |

| Purification: Removal of boron-containing byproducts can sometimes be difficult. | |

| Opportunities | Green Chemistry: Use as recyclable organocatalysts and in sustainable synthetic routes. ualberta.caacs.org |

| Medicinal Chemistry: Continued development as key building blocks for new therapeutic agents. nih.govmdpi.com | |

| Materials Science: Design of novel sensors, smart polymers, and functional materials. rsc.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.